![molecular formula C23H23NO3S2 B2531794 Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 919840-28-1](/img/structure/B2531794.png)
Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate is a compound that appears to be related to various synthesized thiophene derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar thiophene-based compounds have been studied, which can give insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of thiophene derivatives often involves cyclization reactions and the use of reagents that can introduce various functional groups into the thiophene ring. For instance, the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, which could be analogous to the synthesis of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate by introducing an isopropylthio group at the appropriate position on the benzamide moiety .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized by spectroscopic methods such as IR, NMR, and MS. For example, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was elucidated using IR-spectroscopy and supported by quantum chemical calculations . Similar techniques could be used to determine the molecular structure of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate, ensuring the correct placement of substituents and the overall geometry of the molecule.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including photochemical reactions, as seen in the study of ethyl 2-arylthiazole-5-carboxylates, which undergo photoarylation and photoisomerization . The reactivity of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate could be explored in similar photochemical processes, potentially leading to new compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and photophysical properties, are crucial for their potential applications. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate, for example, were studied for their fluorescence and singlet oxygen activation, indicating their potential use as sensitizers in photo-oxidation reactions . The properties of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate could be similarly investigated to determine its suitability for applications in materials science or as a pharmaceutical intermediate.
Scientific Research Applications
Photochemical Reactions and Photophysical Properties
- Ethyl 2-chlorothiazole-5-carboxylate, a compound structurally related to Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate, demonstrated unique behaviors in photochemical reactions and exhibited specific photophysical properties. These properties are mainly due to π→π* transitions from the HOMO to the LUMO+1 orbital. Such compounds have shown potential as singlet-oxygen sensitizers in photo-oxidation processes (Amati et al., 2010).
Synthetic Utility in Pharmacology
- The synthesis of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate related compounds, like ethyl 2-amino-5-ethylthiophene-3- carboxylate, has been explored for creating various derivatives with potential biological activities. Preliminary bioassays indicated inhibitory activities against certain plants at specific dosages, suggesting its utility in agricultural or pharmacological research (Wang et al., 2010).
Antimicrobial Properties
- Compounds structurally related to Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate have been synthesized and evaluated for antimicrobial activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Desai et al., 2007).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that reactions at the benzylic position typically occur via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It is known that derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Result of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 5-phenyl-3-[(4-propan-2-ylsulfanylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c1-4-27-23(26)21-19(14-20(29-21)16-8-6-5-7-9-16)24-22(25)17-10-12-18(13-11-17)28-15(2)3/h5-15H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOSCXDMLYETEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.